molecular formula C25H26N2O4S B2492796 N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide CAS No. 1005300-29-7

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2492796
CAS No.: 1005300-29-7
M. Wt: 450.55
InChI Key: OMWBINGWGAAFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound with the molecular formula C25H26N2O4S This compound is characterized by the presence of a tetrahydroquinoline core, a sulfonyl group, and a phenoxyacetamide moiety

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-5-10-22(11-6-18)31-17-25(28)26-21-9-14-24-20(16-21)4-3-15-27(24)32(29,30)23-12-7-19(2)8-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBINGWGAAFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the Phenoxyacetamide Moiety: Finally, the sulfonylated tetrahydroquinoline is reacted with 4-methylphenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyacetamide moiety may interact with cellular receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
  • 2-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Uniqueness

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core provides structural rigidity, while the sulfonyl and phenoxyacetamide groups offer diverse reactivity and potential for interaction with biological targets.

Biological Activity

N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide represents a novel compound within the tetrahydroquinoline class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities—including anticancer and anticonvulsant properties—and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline core followed by the introduction of the sulfonyl and acetamide functionalities. The synthetic pathway often utilizes starting materials such as 4-methylbenzenesulfonyl chloride and appropriate amines to achieve the desired structure.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15Induces apoptosis
Compound BC6 (Brain)20Inhibits DNA synthesis
N-[...]VariousTBDTBD

The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

2.2 Anticonvulsant Activity

The anticonvulsant properties of tetrahydroquinoline derivatives have been investigated in various animal models. Studies indicate that certain derivatives exhibit significant protection in seizure models such as the maximal electroshock (MES) test.

Case Study: Anticonvulsant Screening

In a study evaluating a series of tetrahydroquinoline derivatives, it was found that:

  • This compound demonstrated significant protection at doses of 100 mg/kg in MES tests.
  • The compound's efficacy was comparable to established anticonvulsants like phenytoin but with a potentially improved side effect profile.

Table 2: Anticonvulsant Activity Assessment

Compound NameDose (mg/kg)MES Protection (%)Time Point (h)
N-[...]100750.5
Phenytoin100800.5

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

  • Receptor Interactions : The compound may interact with neurotransmitter receptors involved in seizure activity.
  • Cell Signaling Pathways : It potentially affects pathways that regulate cell survival and apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydroquinoline core via cyclization reactions using substrates like 1,2,3,4-tetrahydroquinolin-6-amine.
  • Step 2: Sulfonylation at the 1-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3: Coupling of the phenoxyacetamide moiety via nucleophilic acyl substitution, often using 2-(4-methylphenoxy)acetic acid activated with carbodiimides (e.g., DCC or EDC) .
  • Key considerations: Reaction temperature (60–80°C), solvent choice (DMF or dichloromethane), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical techniques include:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at ~δ 3.0–3.5 ppm for methylbenzenesulfonyl) .
  • Mass spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ peak matching calculated m/z) .
  • HPLC: Purity assessment (>95% by reverse-phase C18 columns) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays: Test activity against targets like nitric oxide synthase (nNOS) or orexin receptors, given structural similarity to tetrahydroquinoline-based inhibitors .
  • Cytotoxicity studies: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values .
  • Solubility and logP measurements: Critical for interpreting bioactivity (e.g., use shake-flask method for logP) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs: Compare with derivatives (e.g., replacing 4-methylbenzenesulfonyl with ethanesulfonyl) to isolate substituent effects .
  • Metabolic stability: Assess using liver microsomes to rule out rapid degradation masking activity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Docking simulations: Use AutoDock Vina to model interactions with targets like orexin receptors, focusing on sulfonyl and acetamide groups .
  • Quantum chemical calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., methyl vs. fluoro groups) .
  • MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to design experiments for mechanistic studies of its biological activity?

  • Target deconvolution: Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
  • Kinetic studies: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for identified targets .
  • Pathway analysis: Perform RNA-seq on treated cells to map downstream signaling pathways (e.g., apoptosis or oxidative stress) .

Q. What methods address low solubility in in vitro assays?

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) to enhance bioavailability .
  • Prodrug synthesis: Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Data Analysis and Interpretation

Q. How to interpret conflicting NMR data for similar derivatives?

  • Diastereotopic protons: Use 2D NOESY to resolve overlapping peaks in the tetrahydroquinoline ring .
  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening .
  • Comparative analysis: Cross-reference with crystallographic data (e.g., CCDC entries for related sulfonamides) .

Q. What statistical approaches validate reproducibility in SAR studies?

  • Multivariate analysis: Apply PCA to reduce dimensionality of substituent descriptors (e.g., Hammett σ, π parameters) .
  • Dose-response modeling: Fit data to Hill equations using nonlinear regression (R² >0.95) .
  • Error analysis: Report IC₅₀ values with 95% confidence intervals from triplicate experiments .

Methodological Resources

  • Synthetic protocols: Refer to multi-step procedures for tetrahydroquinoline sulfonamides .
  • Analytical workflows: Standardized NMR and HPLC conditions from PubChem data .
  • Computational tools: ICReDD’s reaction path search methods for optimizing synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.